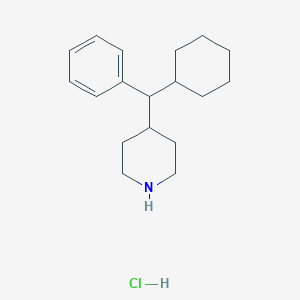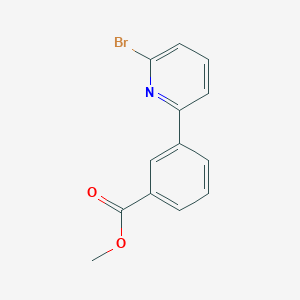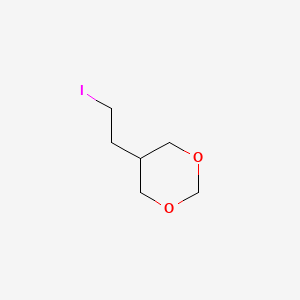
5-(2-Iodoethyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Iodoethyl)-1,3-dioxane: is an organic compound characterized by the presence of an iodoethyl group attached to a 1,3-dioxane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodoethyl)-1,3-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 1,3-dioxane with iodine and a suitable base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 5-(2-Iodoethyl)-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like acetone or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Substitution Reactions: Products include various substituted dioxanes, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as dioxane oxides.
Reduction Reactions: Ethyl-substituted dioxanes.
科学研究应用
Chemistry: 5-(2-Iodoethyl)-1,3-dioxane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of iodinated compounds on biological systems. It can be used as a probe to investigate the mechanisms of iodine uptake and metabolism in cells.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of iodinated pharmaceuticals. Its unique structure allows for the development of novel drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of 5-(2-Iodoethyl)-1,3-dioxane involves its interaction with molecular targets through the iodoethyl group. The iodine atom can participate in various chemical reactions, including nucleophilic substitution and oxidative addition. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
相似化合物的比较
(2-Iodoethyl)benzene: Similar in structure but with a benzene ring instead of a dioxane ring.
(2-Iodoethyl)dimethylamine: Contains a dimethylamine group instead of a dioxane ring.
(2-Iodoethyl)acridone: Features an acridone ring system.
Uniqueness: 5-(2-Iodoethyl)-1,3-dioxane is unique due to the presence of the 1,3-dioxane ring, which imparts specific chemical and physical properties
属性
分子式 |
C6H11IO2 |
|---|---|
分子量 |
242.05 g/mol |
IUPAC 名称 |
5-(2-iodoethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H11IO2/c7-2-1-6-3-8-5-9-4-6/h6H,1-5H2 |
InChI 键 |
IXMUNHVRQQMKJT-UHFFFAOYSA-N |
规范 SMILES |
C1C(COCO1)CCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


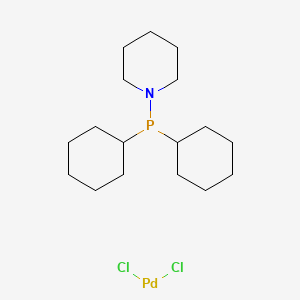
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
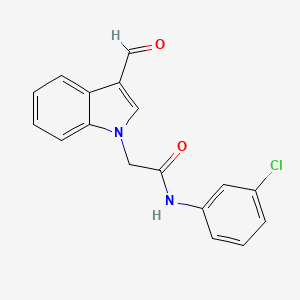
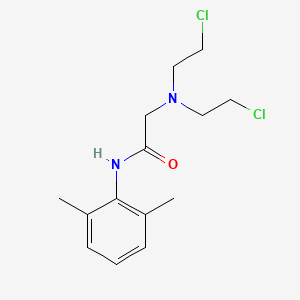
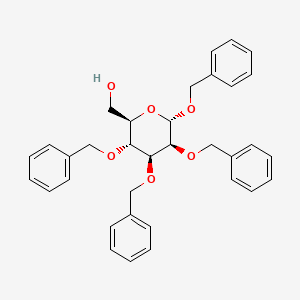
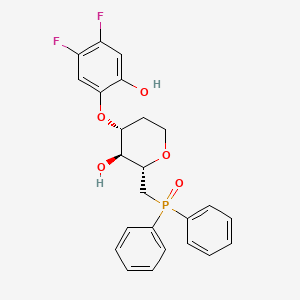
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
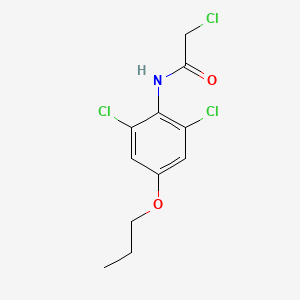
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
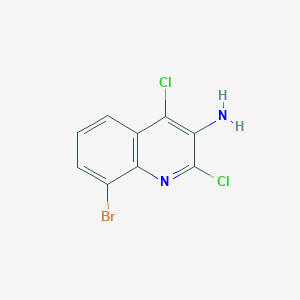
![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
